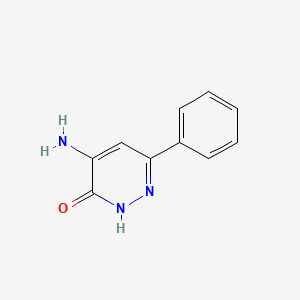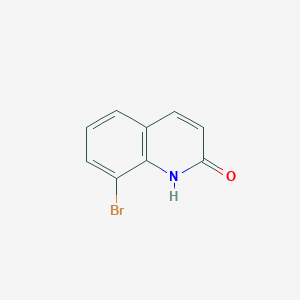
8-溴喹啉-2(1H)-酮
概述
描述
8-Bromoquinolin-2(1H)-one, also referred to as 8-bromo-7-hydroxyquinoline (BHQ), is a compound that has garnered interest due to its potential applications in the field of photopharmacology. BHQ is a photoremovable protecting group that can be used to cage biomolecules, allowing for the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs upon exposure to light . This compound is characterized by its efficient photolysis under both one-photon excitation (1PE) and two-photon excitation (2PE), its stability in the dark, water solubility, and low fluorescence levels, which make it suitable for use alongside fluorescent indicators of biological function .
Synthesis Analysis
The synthesis of BHQ involves strategies that enable the introduction of the bromine atom into the quinoline structure. While the specific synthesis pathway for BHQ is not detailed in the provided papers, related compounds such as isoquinolin-1(2H)-ones have been synthesized using palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation, starting from α-bromo ketones and benzamides . This suggests that similar palladium-catalyzed methods or other halogenation reactions could be employed in the synthesis of BHQ.
Molecular Structure Analysis
The molecular structure of BHQ and related compounds has been studied using various spectroscopic and theoretical methods. For instance, the crystal structure of a similar compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, has been determined, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Comparative vibrational spectroscopic studies, along with Density Functional Theory (DFT) calculations, have been used to analyze the effects of bromine substituents on the vibrational frequencies of hydroxyquinoline derivatives . These studies provide insights into the molecular stability, bond strength, and electronic properties of brominated quinolines.
Chemical Reactions Analysis
BHQ's reactivity under light exposure is a key aspect of its chemical behavior. It has been shown to undergo efficient photolysis, releasing caged compounds upon irradiation with UV light or through multiphoton excitation . The photolysis mechanism is suggested to be a solvent-assisted photoheterolysis (S_N1) reaction, occurring on a sub-microsecond timescale . This reactivity is central to its application as a photoremovable protecting group.
Physical and Chemical Properties Analysis
The physical and chemical properties of BHQ, such as its solubility in water, low fluorescence, and photostability in the absence of light, are crucial for its application in biological systems . The compound's photophysical properties have been tailored to minimize interference with biological assays and to allow for deep tissue penetration when used in conjunction with low-energy IR light for 2PE . Additionally, the comparative analysis of brominated hydroxyquinolines has provided data on their vibrational spectra, molecular orbitals, and charge distribution, which are important for understanding their reactivity and interaction with other molecules .
科学研究应用
结构分析和互变异构
8-溴喹啉-2(1H)-酮衍生物,如2-芳基-3-溴喹啉-4(1H)-酮,在各种光谱和计算技术下得到了广泛研究。这些化合物表现出互变异构,并且主要以NH-4-氧代衍生物的形式存在于溶液和固态中。通过将它们的光谱数据与相应的N-甲基化和O-甲基化衍生物进行比较,已经证实了它们的结构和酮基性质 (Mphahlele et al., 2002)。
生物学研究中的光敏保护基
8-溴-7-羟基喹啉(BHQ)衍生物被用作光可移除的保护基,特别是在生理学研究中。它表现出通过单光子和双光子激发进行光解的效率,使其适用于实时研究活体组织的生理功能 (Zhu et al., 2006)。
金属配合物中的配位行为
对8-溴喹啉与金属配合物的配位行为进行的研究揭示了它形成各种金属-喹啉配合物的能力。这些配合物表现出有趣的性质,如溶剂致色性,已经得到详细研究 (Enders et al., 2001)。
抗血管生成作用
某些衍生物,如2-芳基-3-溴喹啉-4(1H)-酮,已经表现出抗血管生成作用。它们显示出减少内皮细胞数量和抑制新血管生长的能力,使其成为在血管生成是一个因素的情况下进行治疗应用的潜在候选药物 (Mabeta et al., 2009)。
有机化学中的合成和应用
8-溴喹啉-2(1H)-酮衍生物还在有机合成中找到了应用,作为合成复杂有机分子的中间体。它们在各种化学反应中的作用,如C-H杂环化反应,已经得到探索,有助于合成多样化的化学结构 (Bruneau et al., 2014)。
安全和危害
8-Bromoquinolin-2(1H)-one is classified as a warning under the GHS system . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
8-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJBIJWBYATVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448855 | |
| Record name | 8-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-2(1H)-one | |
CAS RN |
67805-67-8 | |
| Record name | 8-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

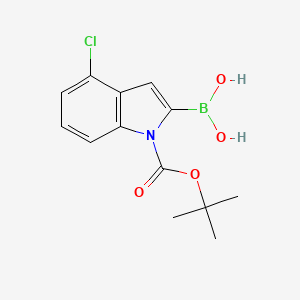
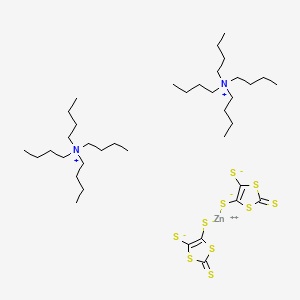

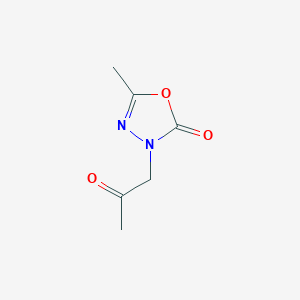
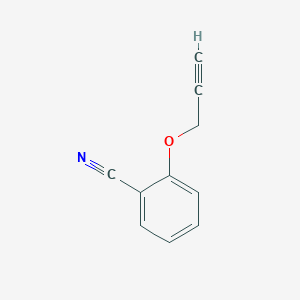
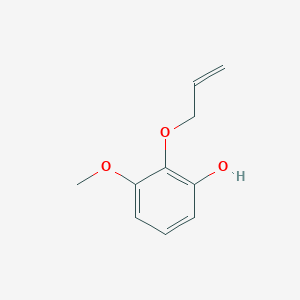
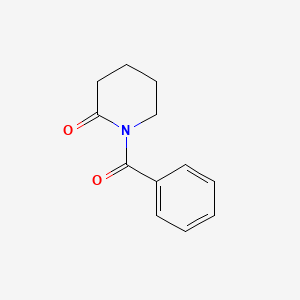
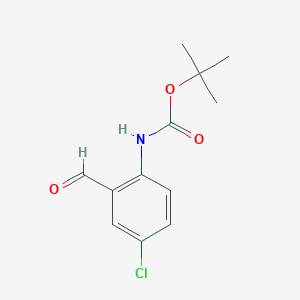
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
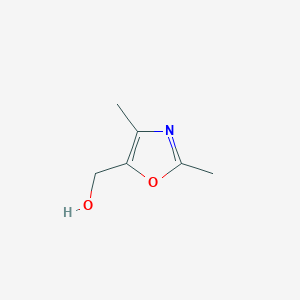
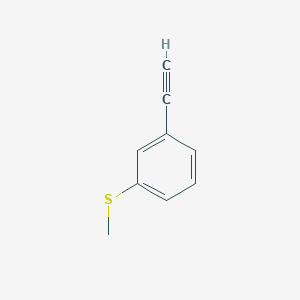
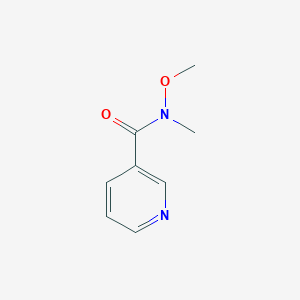
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)
